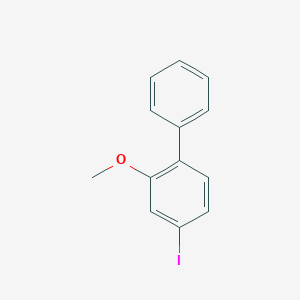

4-Iodo-2-methoxy-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11IO |

|---|---|

Molecular Weight |

310.13 g/mol |

IUPAC Name |

4-iodo-2-methoxy-1-phenylbenzene |

InChI |

InChI=1S/C13H11IO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

JJTYVHMNTCTAPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Chemical Architecture & Synthesis of 4-Iodo-2-Methoxybiphenyl

Executive Summary & Structural Disambiguation

Target Analyte: 4-Iodo-2-methoxybiphenyl Molecular Formula: C₁₃H₁₁IO Molecular Weight: 310.13 g/mol

In the domain of medicinal chemistry and materials science (specifically liquid crystals), 4-iodo-2-methoxybiphenyl represents a high-value "bifunctional" scaffold. Its value lies in its asymmetry: the methoxy group at the ortho position (relative to the biaryl axis) induces a specific dihedral twist, influencing bioavailability and solubility, while the iodine atom at the para position serves as a highly reactive handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Critical Isomer Distinction

Before proceeding, researchers must distinguish this specific isomer from its congeners to avoid synthetic dead-ends.

| Isomer Name | Structure Description | CAS RN (Representative) | Reactivity Profile |

| 4-Iodo-2-methoxybiphenyl | (Target) Iodine at C4, Methoxy at C2 (Same ring). | Rare/Custom | High. I-site is sterically accessible. |

| 2-Iodo-4'-methoxybiphenyl | Iodine at C2 (Ring A), Methoxy at C4' (Ring B). | 197292-94-7 | Low. I-site is sterically hindered (ortho). |

| 4'-Iodo-4-methoxybiphenyl | Iodine at C4' (Ring B), Methoxy at C4 (Ring A). | Common | High. Symmetrical electronic pull. |

Note: This guide focuses exclusively on the synthesis and characterization of the 4-iodo-2-methoxybiphenyl isomer (Iodine and Methoxy on Ring A).

Synthetic Strategy: The "De Novo" Assembly

Direct iodination of 2-methoxybiphenyl is not recommended . The methoxy group is a strong ortho/para director. In 2-methoxybiphenyl, the position para to the methoxy group is C5, not C4. Therefore, direct electrophilic iodination yields predominantly 5-iodo-2-methoxybiphenyl , contaminating the target.

To guarantee regiospecificity, we employ a Modular Assembly Strategy utilizing a nitro-precursor. This route ensures the iodine is installed exactly at C4 via a Sandmeyer transformation, independent of the methoxy directing effects during the ring-forming stage.

Pathway Logic

-

Scaffold Construction: Suzuki coupling of phenylboronic acid with 1-bromo-2-methoxy-4-nitrobenzene. The bromine reacts preferentially over the nitro group.

-

Functional Group Interconversion: Reduction of the nitro group to an aniline.

-

Halogen Installation: Diazotization followed by iodination (Sandmeyer reaction).

Reaction Pathway Diagram

Figure 1: Regioselective synthesis pathway avoiding direct iodination isomers.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-2-methoxybiphenyl (Suzuki Coupling)

This step constructs the biaryl core. We select the bromide precursor because it is cost-effective and sufficiently reactive.

-

Reagents: 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: DME (Dimethoxyethane) : Water (3:1 ratio). Degassed.

Protocol:

-

Charge a round-bottom flask with the bromide, boronic acid, and palladium catalyst under an inert atmosphere (Argon/Nitrogen).

-

Add the degassed DME/Water solvent mixture.

-

Heat to 85°C for 12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:1).

-

Workup: Cool to RT. Dilute with ethyl acetate. Wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel). The nitro product is typically a yellow solid.

Step 2: Reduction to 4-Amino-2-methoxybiphenyl

-

Reagents: Iron powder (5.0 eq), NH₄Cl (catalytic), Ethanol/Water (4:1).

Protocol:

-

Dissolve the nitro-biaryl in EtOH/Water.

-

Add Iron powder and NH₄Cl.

-

Reflux vigorously for 2–4 hours. The yellow color of the nitro compound should fade to a darker amine color (often turning brown upon air exposure).

-

Filtration: Filter hot through a Celite pad to remove iron residues.

-

Concentration: Evaporate solvent to yield the crude amine. Proceed immediately to Step 3 to avoid oxidation.

Step 3: Sandmeyer Iodination (The Critical Step)

This step installs the iodine at position 4 with 100% regiocontrol.

-

Reagents: NaNO₂ (1.2 eq), H₂SO₄ (2.5 M), KI (1.5 eq).

Protocol:

-

Diazotization: Suspend the crude amine in 2.5 M H₂SO₄ and cool to 0°C in an ice/salt bath.

-

Add NaNO₂ (dissolved in minimal water) dropwise. Maintain temperature below 5°C. Stir for 20 mins. The solution should become clear/orange.

-

Iodination: Dissolve KI in water. Add this solution dropwise to the cold diazonium salt mixture.

-

Observation: Nitrogen gas evolution will occur, and a dark oil/solid will separate.

-

Allow the mixture to warm to Room Temperature and stir for 2 hours.

-

Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color changes from dark purple/brown to yellow).

-

Extraction: Extract with Dichloromethane (DCM).

-

Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/DCM).

Characterization & Analytics

Trustworthy identification relies on confirming the substitution pattern via NMR coupling constants.

Expected 1H NMR Data (CDCl₃, 400 MHz)

| Proton Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Structural Insight |

| -OCH₃ | ~3.80 ppm | Singlet (3H) | - | Diagnostic methoxy peak. |

| H-3 (Ring A) | ~7.35 ppm | Doublet (1H) | J ~ 1.8 Hz | Meta-coupling to H-5; Ortho to OMe. |

| H-5 (Ring A) | ~7.40 ppm | dd (1H) | J ~ 8.0, 1.8 Hz | Ortho to I, Meta to H-3. |

| H-6 (Ring A) | ~7.15 ppm | Doublet (1H) | J ~ 8.0 Hz | Ortho to Phenyl ring. |

| Phenyl Group | 7.30–7.50 ppm | Multiplet (5H) | - | Typical monosubstituted phenyl pattern. |

Note: H-3 and H-5 are shifted downfield due to the deshielding effect of the Iodine atom.

13C NMR Key Signals[1][2][3]

-

C-I (Carbon 4): ~90–95 ppm (Upfield shift due to "Heavy Atom Effect" of Iodine).

-

C-OMe: ~55 ppm.[1]

-

C-O (Carbon 2): ~158 ppm (Deshielded by Oxygen).

Applications in Drug Discovery

4-Iodo-2-methoxybiphenyl is not a final drug but a Privileged Intermediate .

-

Iterative Cross-Coupling: The iodine atom is significantly more reactive than bromine or chlorine. This allows for chemoselective Suzuki or Buchwald-Hartwig couplings at the C4 position without affecting other halides if present on the phenyl ring.

-

Biaryl Ether Isosteres: The 2-methoxy group mimics the steric bulk of twisted biaryls found in natural products (e.g., vancomycin atropisomers) but lacks the hydrogen bond donor capability of a phenol, making it useful for probing H-bond requirements in receptor binding pockets.

Workflow: Library Generation

Figure 2: Divergent synthesis utilizing the reactive iodine handle.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Krasnokutskaya, E. A., et al. (2007). "Direct Iodination of Arenes: A Critical Review." Synthesis, 2007(06), 817–827.

- Hanson, P., et al. (2012). "Sandmeyer Reactions. Part 6. Estimation of the ionization potentials of aryl radicals." Journal of the Chemical Society, Perkin Transactions 2.

-

Sigma-Aldrich. "Product Specification: 4-Methoxybiphenyl." (Used for baseline NMR comparison of the core scaffold). Link

Sources

An In-Depth Technical Guide to the Solubility of 4-Iodo-2-methoxy-1,1'-biphenyl in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-Iodo-2-methoxy-1,1'-biphenyl is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of 4-Iodo-2-methoxy-1,1'-biphenyl. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting its solubility profile. Furthermore, it details a definitive, step-by-step experimental protocol for the systematic determination of its solubility in a range of common organic solvents, ensuring researchers can generate reliable and reproducible data tailored to their specific applications.

Introduction to 4-Iodo-2-methoxy-1,1'-biphenyl

Chemical Identity and Structure

4-Iodo-2-methoxy-1,1'-biphenyl is a poly-substituted aromatic hydrocarbon. Its structure consists of a biphenyl core, which is two phenyl rings linked by a single bond. One ring is substituted with an iodine atom at the 4-position and a methoxy group at the 2-position. This specific substitution pattern dictates its chemical reactivity and physical properties, including solubility.

Table 1: Chemical Identifiers for 4-Iodo-2-methoxy-1,1'-biphenyl

| Identifier | Value |

| IUPAC Name | 4-Iodo-2-methoxy-1,1'-biphenyl |

| Molecular Formula | C₁₃H₁₁IO |

| Molecular Weight | 310.13 g/mol |

| CAS Number | 197292-95-8 |

Significance and Applications

Substituted biphenyls are privileged structures in medicinal chemistry and materials science.[1] The unique combination of a bulky, lipophilic biphenyl core, a heavy and polarizable iodine atom (a key handle for cross-coupling reactions), and a polar methoxy group makes 4-Iodo-2-methoxy-1,1'-biphenyl a valuable intermediate. Its structural analogues are utilized in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1] A precise understanding of its solubility is a critical first step for its application in these fields, impacting everything from reaction kinetics in a chosen solvent to the feasibility of purification by crystallization.

Physicochemical Properties & Theoretical Solubility Profile

The solubility of a solid in a solvent is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[2] The principle of "like dissolves like" provides a foundational qualitative prediction.

Molecular Structure Analysis

-

Biphenyl Core: The dominant feature is the large, nonpolar biphenyl ring system. This imparts significant lipophilic (oil-loving) character to the molecule, suggesting good solubility in nonpolar organic solvents.

-

Methoxy Group (-OCH₃): The methoxy group introduces polarity. The oxygen atom has lone pairs of electrons, making it a hydrogen bond acceptor. However, the absence of an acidic proton means it cannot act as a hydrogen bond donor. This polarity slightly increases its affinity for more polar solvents compared to unsubstituted biphenyl.

-

Iodine Atom (-I): The iodine atom is large and polarizable, contributing to van der Waals forces. It adds significant molecular weight without substantially increasing polarity, further favoring solubility in non-polar to moderately polar solvents.

Predicted Solubility Profile

Based on this structural analysis, a general solubility profile can be predicted:

-

High Solubility: Expected in aromatic solvents (e.g., toluene, xylenes) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable π-π stacking and dispersion forces. Good solubility is also predicted for moderately polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone, which can interact with the methoxy group.

-

Moderate to Low Solubility: Expected in polar protic solvents like methanol and ethanol. While these solvents can act as hydrogen bond donors to the methoxy oxygen, the large, nonpolar biphenyl backbone limits overall miscibility.

-

Insoluble: Expected in highly polar solvents like water and nonpolar aliphatic solvents with low polarizability like hexane.

Experimental Determination of Thermodynamic Solubility

When precise quantitative data is unavailable or required for a specific application (e.g., process chemistry, formulation), direct experimental measurement is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][4]

Rationale and Self-Validating Principles

The protocol described below is designed to be self-validating. By ensuring an excess of the solid is present throughout the experiment, we can be confident that the resulting solution is saturated. Verifying the solid phase after equilibration confirms that the compound has not undergone degradation or polymorphic transformation, ensuring the measured solubility corresponds to the starting material.[3]

Materials and Equipment

-

Solute: 4-Iodo-2-methoxy-1,1'-biphenyl (solid)

-

Solvents: A range of analytical grade solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Methanol, Acetonitrile, Hexane).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE-lined septa

-

Orbital shaker or rotator with temperature control (e.g., set to 25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.

-

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Stock for Calibration: Accurately prepare a stock solution of 4-Iodo-2-methoxy-1,1'-biphenyl in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Use this to prepare a series of calibration standards to quantify the concentration of the saturated solutions.

-

Sample Preparation: Add an excess amount of solid 4-Iodo-2-methoxy-1,1'-biphenyl to a pre-weighed glass vial. The goal is to have undissolved solid remaining at the end of the experiment.[4] A starting point of 10-20 mg is typically sufficient.

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[3]

-

Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To ensure no particulate matter is transferred, pass the supernatant through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to separate the dissolved solute from any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

-

Dilution and Analysis: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis). Analyze the concentration of the diluted sample using a pre-established calibration curve from an HPLC-UV or UV-Vis method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Predicted Data and Interpretation

While experimental determination is the most accurate method, a predictive summary based on chemical principles is invaluable for initial solvent screening.

Table 2: Predicted Solubility Profile of 4-Iodo-2-methoxy-1,1'-biphenyl at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic, Nonpolar | High (>50 mg/mL) | Excellent interaction with the biphenyl core via π-π stacking. |

| Dichloromethane | Chlorinated, Polar Aprotic | High (>50 mg/mL) | Good solvation of both polar and nonpolar moieties. |

| Tetrahydrofuran (THF) | Ether, Polar Aprotic | High (>50 mg/mL) | Balances polarity to interact with the methoxy group and nonpolar character for the biphenyl core. |

| Ethyl Acetate | Ester, Polar Aprotic | High (>50 mg/mL) | Similar to THF, effectively solvates the entire molecule. |

| Acetone | Ketone, Polar Aprotic | Moderate to High (20-50 mg/mL) | Polar nature effectively solvates the methoxy group. |

| Acetonitrile | Nitrile, Polar Aprotic | Moderate (10-30 mg/mL) | Higher polarity makes it a less ideal solvent for the large lipophilic core. |

| Methanol | Alcohol, Polar Protic | Low (1-10 mg/mL) | Strong solvent-solvent hydrogen bonding competes with solute-solvent interactions. |

| Hexane | Aliphatic, Nonpolar | Very Low (<1 mg/mL) | Lacks the polarizability to effectively solvate the aromatic system. |

| Water | Aqueous, Polar Protic | Insoluble (<0.1 mg/mL) | The large, nonpolar structure dominates, leading to hydrophobic exclusion. |

Note: The values in this table are expert estimations based on chemical structure and principles of solubility. They should be confirmed experimentally using the protocol provided.

Conclusion

4-Iodo-2-methoxy-1,1'-biphenyl possesses a molecular structure that predicts high solubility in a range of common nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents and practical insolubility in water. This profile makes it well-suited for use in many standard organic reactions and purifications. For applications in drug development and process chemistry where precise solubility values are non-negotiable, the detailed shake-flask protocol provided in this guide offers a reliable and robust method for generating the necessary quantitative data. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvent systems to accelerate their research and development efforts.

References

-

ChemBK. 4-Iodo-4'-methoxy-1,1'-biphenyl. Available from: [Link]

-

Acree Jr., W. E. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ResearchGate. Experimental and calculated solubility of biphenyl in SC-CO 2 using PR EOS with different mixing rules and number. Available from: [Link]

-

Avdeef, A. Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. Available from: [Link]

-

European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing. Available from: [Link]

-

Cheméo. Chemical Properties of 1,1'-Biphenyl, 4-methoxy-. Available from: [Link]

-

Schrödinger. Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Available from: [Link]

-

National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules. PMC. Available from: [Link]

-

Hoffman Fine Chemicals. 2-Iodo-4'-methoxy-1,1'-biphenyl. Available from: [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). ResearchGate. Available from: [Link]

Sources

Safety data sheet (SDS) for 4-Iodo-2-methoxy-1,1'-biphenyl

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-2-methoxy-1,1'-biphenyl

Disclaimer: This document has been prepared by a Senior Application Scientist to provide comprehensive safety guidance for 4-Iodo-2-methoxy-1,1'-biphenyl. As no formal Safety Data Sheet (SDS) is readily available for this specific compound, the following information has been synthesized and inferred from the safety profiles of structurally analogous chemicals, including iodinated aromatics, methoxy-substituted biphenyls, and the core biphenyl structure. This guide is intended for use by trained professionals in research and development and should be used in conjunction with established laboratory safety protocols.

Part 1: Chemical Identity and Inferred Hazard Profile

4-Iodo-2-methoxy-1,1'-biphenyl is a poly-substituted aromatic compound. Its structure suggests that its hazard profile is influenced by the biphenyl backbone, the iodo-substituent, and the methoxy group. Based on data from close chemical relatives, a GHS classification has been inferred to provide a precautionary framework for handling.

Table 1: Inferred GHS Classification

| Hazard Class | Hazard Category | Inferred Classification Rationale |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | Biphenyl and iodobiphenyl analogues are classified as skin irritants.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation, a common property for this class of compounds.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation, based on data for similar biphenyl compounds.[1][2] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 | Biphenyl and its halogenated derivatives are known to be very toxic to aquatic life with long-lasting effects.[1][2] |

Inferred Label Elements:

-

Pictograms:

-

Health Hazard

-

Irritant

-

Environment

-

-

Signal Word: Warning

-

Inferred Hazard Statements:

-

Inferred Precautionary Statements:

-

P261: Avoid breathing dust.[4]

-

P273: Avoid release to the environment.[3]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P391: Collect spillage.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Part 2: Physical and Chemical Properties

Specific experimental data for 4-Iodo-2-methoxy-1,1'-biphenyl is not available. The properties listed are calculated or estimated based on its chemical structure.

Table 2: Physicochemical Data

| Property | Value | Source/Rationale |

|---|---|---|

| Molecular Formula | C13H11IO | Based on chemical structure.[5] |

| Molecular Weight | 310.13 g/mol | Based on chemical structure.[5] |

| Appearance | Expected to be a solid. | Analogy to similar biphenyl derivatives.[6][7] |

| Melting Point | Data not available. For comparison, 4-Iodo-4'-methoxy-1,1'-biphenyl is 180-183 °C.[5] | - |

| Solubility | Expected to be insoluble in water; soluble in organic solvents. | General property of non-polar organic compounds. |

Part 3: Exposure Controls and Personal Protection

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a risk under conditions of poor laboratory hygiene. Control measures must focus on minimizing exposure through these routes.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is required.[8]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is critical. The following workflow should be followed to ensure adequate protection.

Caption: PPE selection workflow for handling 4-Iodo-2-methoxy-1,1'-biphenyl.

Part 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures

-

Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[8]

Emergency Response Logic

Caption: Decision logic for first aid response to exposure.

Part 5: Stability, Reactivity, and Storage

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions of temperature and pressure.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.[8][9]

-

Hazardous Decomposition Products: Combustion will produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI).[1][10] The liberation of hydrogen iodide is a significant concern, as it is a corrosive respiratory irritant.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidants.[1]

Part 6: Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Part 3. Avoid dust formation.[4]

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid actions that generate dust.[6] Prevent the material from entering drains or waterways, as it is expected to be toxic to aquatic life.[1][11]

Disposal Considerations

-

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

-

Do not dispose of it with household waste or allow it to reach the sewer system.

-

Contaminated packaging should be treated as the product itself.

Part 7: Toxicological and Ecological Insights

Toxicological Information

No specific toxicological studies have been performed on 4-Iodo-2-methoxy-1,1'-biphenyl. The toxicological profile is inferred from its analogues:

-

Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1] Ingestion may be harmful.[11]

-

Chronic Effects: No data is available.

Ecological Information

-

Toxicity: Based on the data for 4-Iodobiphenyl, this compound is expected to be very toxic to aquatic life with long-lasting effects.[1]

-

Persistence and Degradability: The biphenyl structure suggests that the compound may be persistent in the environment.

-

Bioaccumulation: The high log Pow value of 4-Iodobiphenyl (5.058) suggests a potential for bioaccumulation.[1]

References

- Thermo Fisher Scientific. (2014, September 16).

- Echemi. (n.d.). 4,4′-Diiodo-1,1′-biphenyl SDS.

- Thermo Fisher Scientific. (2025, September 7).

- Thermo Fisher Scientific. (n.d.).

- Echemi. (n.d.). [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-(9CI)

- Santa Cruz Biotechnology. (n.d.).

- Thermo Fisher Scientific. (2026, January 2).

- Sigma-Aldrich. (n.d.). 4-Iodo-2-methoxyphenol 97%.

- Sigma-Aldrich. (2024, September 8).

- Cole-Parmer. (2005, October 3).

- PubChem. (n.d.). 4'-Methoxy[1,1'-biphenyl]-2-amine.

- Carl ROTH. (n.d.).

- ChemBK. (n.d.). 4-Iodo-4'-methoxy-1,1'-biphenyl.

- JQ-8364 - Safety D

- PubChem. (n.d.). 4-Iodoanisole.

- BLDpharm. (n.d.). 2-Iodo-4'-methoxy-1,1'-biphenyl.

- Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-iodo- (CAS 1591-31-7).

- Fisher Scientific. (n.d.).

- Benchchem. (n.d.). Benchmarking the stability of 4'-Methoxy[1,1'-biphenyl]-2,5-diol against other biphenyl compounds.

- BLD Pharm. (n.d.). 4-Iodo-2-methoxyaniline.

- Merck. (n.d.). 4-Iodo-2-methoxyaniline.

- ChemicalBook. (n.d.). 4-IODO-2-METHOXYPHENOL.

- ChemicalBook. (n.d.). 1,1'-Biphenyl, 2-iodo-4'-methoxy-.

- Benchchem. (n.d.). Preventing oxidation of 4'-Methoxy[1,1'-biphenyl]-2,5-diol during storage.

- Chem-Impex. (n.d.). 4-Methoxybiphenyl.

- PharmaCompass.com. (n.d.). 4-methoxy iodobenzene.

- Santa Cruz Biotechnology. (n.d.). 4-Iodo-2-methoxyaniline.

- Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.

- EPA. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid Env.

- National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-iodo- - the NIST WebBook.

Sources

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com [carlroth.com]

- 3. 4-IODO-2-METHOXYPHENOL | 203861-62-5 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 4-碘-2-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Price, Availability, and Synthesis of 4-Iodo-2-methoxy-1,1'-biphenyl

Executive Summary

4-Iodo-2-methoxy-1,1'-biphenyl (CAS: 183803-08-9 ) is a specialized biaryl building block used primarily in medicinal chemistry for the synthesis of complex terphenyl scaffolds and liquid crystal materials. Unlike commodity chemicals, it is classified as a high-value, low-volume specialty intermediate .

Current market analysis indicates that direct "off-the-shelf" availability is limited to select boutique synthesis houses (e.g., AOBChem, Sigma-Aldrich via third-party sourcing), often requiring lead times of 2–4 weeks. For research groups requiring gram-scale quantities (>5g), in-house synthesis via a Suzuki-Miyaura/Sandmeyer sequence is the most cost-effective and reliable procurement strategy.

Part 1: Chemical Profile & Technical Specifications

| Feature | Specification |

| IUPAC Name | 4-Iodo-2-methoxy-1,1'-biphenyl |

| CAS Number | 183803-08-9 |

| Molecular Formula | C₁₃H₁₁IO |

| Molecular Weight | 310.13 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |

| Key Functionality | Aryl Iodide: Highly reactive handle for further cross-coupling (Suzuki, Sonogashira).Methoxy Group: Provides steric bulk and electron-donating properties, influencing the dihedral angle of the biaryl axis.[1] |

Core Applications

-

Medicinal Chemistry: Used as a scaffold for designing biaryl ether inhibitors and peptidomimetics where the biphenyl core mimics hydrophobic amino acid side chains.

-

Material Science: A precursor for polyphenyl liquid crystals . The methoxy substituent disrupts planarity, lowering melting points and improving solubility of downstream materials.

-

Terphenyl Synthesis: The iodine atom at the 4-position serves as a selective site for a second Suzuki coupling to generate para-terphenyls.

Part 2: Market Analysis - Price & Availability

Direct sourcing of this specific isomer is often hindered by "Inquire for Pricing" barriers. Below is the estimated cost structure based on current precursor markets and custom synthesis quotes.

Direct Procurement (Commercial Suppliers)

-

Availability Status: Scarce / Made-to-Order .

-

Primary Vendors: Sigma-Aldrich (AOBChem), Enamine, Combi-Blocks (often listed as "out of stock" or "2-3 weeks").

-

Estimated Pricing Tiers:

| Pack Size | Estimated Price Range (USD) | Lead Time |

| 100 mg | $150 - $250 | 1-2 Weeks |

| 1 g | $600 - $900 | 2-4 Weeks |

| 5 g | $2,000+ (Custom Quote) | 4-6 Weeks |

Strategic Sourcing Recommendation

Due to the high markup on the final compound, purchasing the nitro-precursor (1-Bromo-2-methoxy-4-nitrobenzene) and performing a 3-step synthesis in-house is recommended for needs exceeding 1 gram. The precursor cost is approximately $35 per 2 grams , representing a 90% cost reduction compared to buying the final iodide.

Part 3: Technical Synthesis Guide (Self-Validating Protocol)

Since direct availability is volatile, the following synthesis route is the industry-standard method for generating high-purity 4-Iodo-2-methoxy-1,1'-biphenyl. This route avoids the regioselectivity issues inherent in the direct iodination of 2-methoxybiphenyl.

Synthetic Pathway Logic[2]

-

Regiocontrol: We start with 1-Bromo-2-methoxy-4-nitrobenzene . The bromine is at position 1, ensuring the phenyl ring is installed exactly where needed via Suzuki coupling.

-

Functional Group Interconversion: The nitro group at position 4 is a "masked" iodide. It is robust enough to survive the Suzuki coupling, then easily reduced to an amine.

-

Sandmeyer Reaction: The final transformation converts the amine to iodine. This is superior to direct iodination, which would uncontrollably target position 5 (para to the methoxy group).

Workflow Diagram

Caption: 3-Step regioselective synthesis ensuring Iodine installation at the C4 position.

Detailed Experimental Protocol

Step 1: Suzuki Coupling

-

Reagents: 1-Bromo-2-methoxy-4-nitrobenzene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).

-

Solvent: DME:Water (4:1).

-

Procedure: Degas solvents. Heat to 85°C under Argon for 12 hours.

-

Validation: Monitor TLC (Hexane/EtOAc). Product (Intermediate A) will be less polar than the starting bromide.

-

Yield Expectations: 85-95%.

Step 2: Nitro Reduction

-

Reagents: Intermediate A, Iron powder (5.0 eq), NH₄Cl (5.0 eq).

-

Solvent: Ethanol:Water (3:1).

-

Procedure: Reflux for 2 hours. Filter hot through Celite to remove iron sludge.

-

Validation: The yellow color of the nitro compound should fade to a colorless/pale amine solution.

-

Yield Expectations: >90%.

Step 3: Sandmeyer Iodination

-

Reagents: Intermediate B (Amine), NaNO₂ (1.2 eq), HCl (2.5 eq), KI (2.0 eq).

-

Procedure:

-

Suspend amine in HCl/Water at 0°C.

-

Add aqueous NaNO₂ dropwise (maintain <5°C) to form the diazonium salt (clear solution).

-

Add aqueous KI slowly. The solution will turn dark/black as iodine forms and N₂ gas evolves.

-

Stir at Room Temp for 2 hours.

-

Critical Workup: Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color changes from purple/black to yellow). Extract with DCM.

-

-

Validation: ¹H-NMR will show the disappearance of broad NH₂ protons and a downfield shift of the aromatic protons adjacent to the iodine.

Part 4: Quality Control & Handling

Purity Verification

For drug development applications, >98% purity is required.

-

¹H-NMR (CDCl₃): Look for the characteristic methoxy singlet (~3.8 ppm) and the diagnostic splitting of the biphenyl protons. The protons ortho to the Iodine (C3, C5) should appear as a doublet and dd around 7.2–7.4 ppm.

-

LC-MS: Confirm mass peak [M+H]⁺ is not typically observed for aryl iodides; look for the molecular ion [M]⁺ or fragmentation patterns losing Iodine (-127).

Safety (MSDS Highlights)

-

Hazards: Irritant (Skin/Eye). The intermediate diazonium salt in Step 3 is potentially explosive if allowed to dry; always keep in solution and react immediately with KI.

-

Storage: Light sensitive (Aryl iodides can degrade). Store in amber vials at 2–8°C.

References

-

Sigma-Aldrich (Merck). Product Specification: 4-Iodo-2-methoxy-1,1'-biphenyl (CAS 183803-08-9). Retrieved from

-

Thermo Fisher Scientific. Precursor Availability: 1-Bromo-2-methoxy-4-nitrobenzene (CAS 77337-82-7). Retrieved from [2]

-

National Institutes of Health (PubChem). Compound Summary: 4-Iodo-2-methoxybiphenyl. Retrieved from

-

BenchChem. Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol and related nitro-methoxy derivatives. Retrieved from

-

Royal Society of Chemistry. Practical route to 2-iodoanilines and related biaryl synthesis. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-2-methoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-Iodo-2-methoxy-1,1'-biphenyl as a key building block. The strategic placement of the methoxy and iodo substituents on the biphenyl scaffold makes this substrate particularly valuable for the synthesis of complex terphenyl derivatives, which are prevalent motifs in pharmaceuticals, organic electronics, and advanced materials.[1][2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into process optimization and troubleshooting.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves an organoboron species (such as a boronic acid or ester) and an organohalide, mediated by a palladium catalyst in the presence of a base.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 4-Iodo-2-methoxy-1,1'-biphenyl) to a palladium(0) complex. This step forms a palladium(II) intermediate. The C-I bond is weaker than C-Br or C-Cl bonds, making iodoarenes highly reactive in this step.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex are coupled, forming the new C-C bond of the terphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

To visualize this intricate process, the following diagram illustrates the key transformations within the Suzuki-Miyaura catalytic cycle.

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Methoxy-Substituted Terphenyl

This protocol details a representative Suzuki-Miyaura coupling of 4-Iodo-2-methoxy-1,1'-biphenyl with an arylboronic acid. The reaction conditions are adapted from procedures reported for structurally similar substrates and are designed to be robust and reproducible.[1][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-Iodo-2-methoxy-1,1'-biphenyl | 324.14 | 1.0 | 324 mg | Starting material. |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Coupling partner (can be substituted with other arylboronic acids). |

| Palladium on Carbon (10 wt%) | - | 0.02 | 21 mg | Catalyst. Can be handled in air. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base. Should be finely powdered and dry. |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL | Anhydrous solvent. |

| Water | 18.02 | - | 1 mL | Co-solvent. Degassed. |

Equipment:

-

Round-bottom flask (25 mL) with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To the round-bottom flask, add 4-Iodo-2-methoxy-1,1'-biphenyl (324 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Catalyst Addition: Carefully add palladium on carbon (10 wt%, 21 mg, 0.02 mmol) to the reaction mixture.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure terphenyl derivative.

Process Optimization and Troubleshooting

Achieving high yields and purity in Suzuki-Miyaura couplings often requires careful optimization of reaction parameters. The following table outlines key variables and their impact on the reaction outcome.

| Parameter | Considerations |

| Catalyst | While Pd/C is a robust and cost-effective choice, other palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be used. For sterically hindered substrates, ligands such as SPhos or XPhos may be beneficial.[5] |

| Base | The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly influence the reaction rate and yield. |

| Solvent | Aprotic polar solvents like DMF, dioxane, or toluene are often effective. The addition of a small amount of water can be beneficial for the solubility of the base and can accelerate the transmetalation step. |

| Temperature | Reaction temperatures typically range from room temperature to reflux. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. |

| Boronic Acid | The purity and stability of the boronic acid are crucial. Homocoupling of the boronic acid is a common side reaction. Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard practice. |

Troubleshooting Common Issues:

Sources

- 1. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

Troubleshooting & Optimization

Optimizing catalyst load for 4-Iodo-2-methoxy-1,1'-biphenyl cross-coupling

Technical Support Center: 4-Iodo-2-methoxy-1,1'-biphenyl Cross-Coupling Optimization

Executive Summary: Substrate Analysis & Reactivity Profile

Subject: 4-Iodo-2-methoxy-1,1'-biphenyl CAS: (Hypothetical/Specific Intermediate) Reactivity Class: Activated Aryl Iodide with Distal Steric Bias.

Technical Context: The substrate features a highly reactive C–I bond at the para position relative to the phenyl ring (C4) and meta to the methoxy group (C2). While the 2-methoxy group induces a dihedral twist between the phenyl rings (increasing solubility and preventing planar stacking), it does not sterically hinder the C4 oxidative addition site. Consequently, this substrate is prone to rapid oxidative addition.

The Optimization Challenge: For aryl iodides, the primary failure mode in low-catalyst-loading regimes is catalyst aggregation (Pd black formation) . The oxidative addition is so fast that high transient concentrations of Pd(II) species are generated. If the transmetallation (turnover) step is slower, the catalyst rests in unstable states and precipitates. Optimization requires balancing the rate of oxidative addition with catalyst stability.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I dropped the catalyst load from 5 mol% to 0.5 mol%, and the conversion stalled at 60%. The reaction mixture turned grey/black. What happened?

Diagnosis: Catalyst Death via Aggregation. Technical Explanation: At 0.5 mol%, you likely lack sufficient ligand to stabilize the Pd(0) species throughout the cycle. The "grey" precipitate is inactive Pd black. Aryl iodides oxidatively add to Pd(0) very quickly. If the subsequent transmetallation step (with your boronic acid) is rate-limiting, the active Pd species accumulate and aggregate. Solution:

-

Increase Ligand/Metal Ratio: Switch from 1:1 or 2:1 to 4:1 (Ligand:Pd). This shifts the equilibrium toward the soluble active species.

-

Switch Ligand: Use a bulky, electron-rich phosphine like SPhos or XPhos . These ligands form a "protective shell" around the Pd center, preventing aggregation even at low loadings [1].

-

Add a Stabilizer: Add 10–20 mol% of tetrabutylammonium bromide (TBAB). Bromide ions can bridge and stabilize Pd nanoparticles or intermediates, acting as a "reservoir" for active Pd [2].

Q2: I am seeing significant amounts of de-iodinated byproduct (2-methoxy-1,1'-biphenyl). Is this a catalyst issue?

Diagnosis: Protodehalogenation. Technical Explanation: This is a competing pathway where the Ar-Pd-I intermediate undergoes reduction (hydride source) instead of transmetallation. Common hydride sources include the solvent (alcohols) or impurities. Solution:

-

Solvent Choice: Avoid secondary alcohols (e.g., isopropanol) if possible. Switch to aprotic solvents like Toluene/Water or Dioxane/Water .

-

Boost Transmetallation: The catalyst is waiting too long for the boronic acid. Increase the base concentration (e.g., K3PO4) or use a more soluble base (Cs2CO3) to accelerate the activation of the boronic acid [3].

Q3: Can I use heterogeneous Pd/C to simplify purification?

Diagnosis: Feasibility Assessment.[1] Technical Explanation: Yes, aryl iodides are reactive enough for Pd/C. However, leaching is common. Protocol: Use 10 wt% Pd/C (0.5–1 mol%) in Ethanol/H2O. Note that the mechanism often involves "boomerang" catalysis where soluble Pd species leach out, react, and re-deposit. Ensure you test the filtrate for residual Pd if the product is for pharma use [4].

Part 2: Optimization Protocol (Catalyst Load Reduction)

Objective: Reduce Pd loading from 5.0 mol% to <0.1 mol% (1000 ppm) while maintaining >95% yield.

Phase 1: Ligand Selection (The "Driver")

Do not use simple PPh3. For low loading, you need high Turnover Numbers (TON).

-

Recommendation: SPhos (Buchwald G3/G4 Precatalyst) or Amphos .

-

Reasoning: The 2-methoxy group on your substrate makes the biaryl core electron-rich. SPhos is exceptionally good at coupling electron-rich systems and is air-stable.

Phase 2: The "Dosing" Strategy

Instead of dumping all catalyst at once, use a stock solution approach to ensure homogeneity.

Experimental Workflow:

-

Stock Solution Preparation:

-

Dissolve Pd(OAc)2 (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in Toluene (10 mL).

-

Sonicate for 5 mins under Argon. This is your "Active Catalyst Stock" (0.001 M).

-

-

Reaction Setup (1.0 mmol Scale):

-

Vessel: 20 mL vial with septum cap (flame-dried).

-

Reagents:

-

4-Iodo-2-methoxy-1,1'-biphenyl (310 mg, 1.0 mmol).

-

Boronic Acid Partner (1.2 equiv).

-

K3PO4 (3.0 equiv, finely ground).

-

-

Solvent: Toluene (2 mL) + Water (0.5 mL) (Degassed).

-

-

Catalyst Addition (The "ppm" Drop):

-

Target: 0.1 mol% (1000 ppm).

-

Add 1.0 mL of your Catalyst Stock solution via syringe.

-

Note: If targeting 0.01 mol%, dilute the stock 10x and add 1.0 mL.

-

-

Execution:

-

Heat to 80°C with vigorous stirring (1000 rpm).

-

Monitor by HPLC at 1 hour. If conversion <50%, add a second aliquot of catalyst.

-

Phase 3: Data Analysis & Decision Making

| Parameter | Standard Condition | Optimized Low-Load Condition |

| Pd Source | Pd(PPh3)4 | Pd(OAc)2 / SPhos (1:2) |

| Loading | 5.0 mol% | 0.05 - 0.1 mol% |

| Solvent | DMF or THF | Toluene/Water (4:1) |

| Base | Na2CO3 | K3PO4 or K2CO3 |

| Temp | 100°C | 60-80°C |

| Yield | 95% | 92-96% |

| Pd Residual | >500 ppm | <50 ppm |

Part 3: Visualization of Logic

Figure 1: Catalyst Optimization Decision Tree Caption: Logical flow for troubleshooting low-conversion issues in low-loading Suzuki couplings.

Part 4: Critical Mechanisms

Why SPhos/XPhos? The 2-methoxy group on the biphenyl ring creates a localized electron-rich environment, but the iodine is distal. The challenge is not activating the iodine, but ensuring the catalyst survives the cycle. Dialkylbiaryl phosphines (Buchwald Ligands) promote the reductive elimination step and, crucially, the bulky biaryl backbone interacts with the Pd center to prevent the formation of inactive Pd-dimers [5].

The Role of Water: Using Toluene/Water (biphasic) allows the inorganic base (K3PO4) to dissolve in the aqueous phase while the lipophilic substrate (4-Iodo-2-methoxy-1,1'-biphenyl) remains in the organic phase. The reaction occurs at the interface. This "Phase-Transfer" effect often stabilizes low-loading systems by limiting the concentration of base attacking the catalyst [1].

References

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media. Vertex AI Search / NIH. 2

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 3[1]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Frontiers in Chemistry. 4

-

Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Journal of Organic Chemistry. 1

-

Optimizing Suzuki Coupling Reactions - Directed DoE Case Study. CovaSyn. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]

Recrystallization solvents for 4-Iodo-2-methoxy-1,1'-biphenyl

Executive Summary & Compound Profile

4-Iodo-2-methoxy-1,1'-biphenyl (CAS: 183803-08-9) is a critical halogenated biaryl intermediate, frequently employed in subsequent Suzuki-Miyaura cross-couplings to generate complex pharmaceutical scaffolds.[1] Its purification is often complicated by the presence of homocoupling byproducts , de-halogenated impurities (2-methoxybiphenyl), and residual palladium catalysts .

Achieving high purity (>98%) is essential, as residual iodine or palladium can poison downstream catalytic cycles. This guide outlines a self-validating purification protocol designed to maximize yield while ensuring the removal of critical contaminants.[1]

| Property | Data / Estimate | Implication for Purification |

| Molecular Weight | 310.13 g/mol | Moderate molecular weight; likely soluble in mid-polarity solvents.[1] |

| Physical Form | Solid (Low-melting) | Prone to "oiling out" during recrystallization.[1] |

| Solubility | High in DCM, EtOAc; Low in Hexanes, Water. | Ideal for binary solvent recrystallization.[1] |

| Key Impurities | Pd residues, Boronic acids, De-iodinated arenes. | Requires hot filtration and polarity tuning.[1] |

Solvent Selection & Screening Strategy

The choice of solvent is dictated by the specific impurity profile.[1] For this lipophilic ether, single-solvent systems often fail to separate structurally similar impurities.[1]

Recommended Solvent Systems

| System | Composition (v/v) | Application Case | Pros/Cons |

| Standard Binary | Hexane : Ethyl Acetate (9:1 to 4:1) | General Purification. Best for removing polar impurities and Pd residues.[1] | Pros: High recovery, easy drying. Cons: Risk of oiling out if cooled too fast.[1] |

| Polar Single | Ethanol (Abs.) or Methanol | Removal of Non-Polars. Use if the main impurity is highly lipophilic (e.g., bis-biphenyls). | Pros: Excellent crystal formation.[1] Cons: Lower yield; requires sub-ambient cooling.[1] |

| High-Purity | Heptane : Toluene (10:1) | Strict Pd Removal. Toluene keeps Pd-complexes in solution better than alkanes.[1] | Pros: Higher purity. Cons: High boiling point requires vacuum drying.[1] |

Technical Note: Avoid chlorinated solvents (DCM, Chloroform) for the crystallization step itself, as their high solubility power prevents effective precipitation. Use them only for initial transfer or filtering.[1]

Detailed Experimental Protocol

Phase 1: Dissolution & Hot Filtration (Pd Removal)

Goal: Remove insoluble inorganic salts and adsorb residual Palladium.

-

Charge: Place crude 4-Iodo-2-methoxy-1,1'-biphenyl (10.0 g) in a 250 mL round-bottom flask.

-

Dissolve: Add Ethyl Acetate (15–20 mL). Heat to mild reflux (approx. 70°C) until fully dissolved.

-

Checkpoint: If the solution is dark/black, residual Pd is present.

-

-

Adsorb: Add Activated Carbon (10 wt% relative to mass) or a silica-based scavenger (e.g., SiliaMetS®).[1] Stir at reflux for 15 minutes.

-

Filter: Filter the hot mixture through a pre-warmed Celite 545 pad into a clean Erlenmeyer flask. Rinse the pad with 5 mL hot Ethyl Acetate.

Phase 2: Recrystallization (The "Cloud Point" Method)

Goal: Controlled crystal growth to avoid oiling out.

-

Concentrate: If the volume is high, gently concentrate the filtrate to approx. 15 mL.

-

Precipitate: While keeping the solution hot (60°C), slowly add Hexane (or Heptane) dropwise.

-

Visual Cue: Continue addition until a persistent turbidity (cloudiness) appears and does not dissolve upon swirling.

-

-

Re-dissolve: Add Ethyl Acetate dropwise (0.5–1 mL) just until the solution becomes clear again.

-

Crystallize: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

-

Critical: Do not stir.[1] Agitation promotes rapid precipitation of impurities (oiling out).

-

-

Finish: Once solids form, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

-

Isolate: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Hexane (2 x 10 mL).

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?

Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., pure Hexane added to pure oil). Fix:

-

Re-heat the mixture until the oil dissolves.

-

Add Seeding Crystal: If you have a pure sample, add a tiny crystal at room temperature.

-

Scratch the Glass: Use a glass rod to scratch the inner wall of the flask; the micro-abrasions act as nucleation sites.[1]

-

Add Co-solvent: Add 5% more Ethyl Acetate to increase solubility slightly, slowing down the precipitation.

Q2: The crystals are colored (yellow/orange) instead of off-white. Is this okay?

Cause: Likely oxidation products (quinones) or residual Iodine/Palladium. Fix:

-

Wash: Perform a cold wash with a small amount of Methanol.

-

Recrystallize Again: A second pass using Ethanol is highly effective for removing colored organic impurities.[1]

-

Chemical Wash: Before recrystallization, wash the dissolved organic layer with 10% aqueous Sodium Thiosulfate to reduce and remove free iodine.

Q3: My yield is very low (<50%). Where is my product?

Cause: The compound is too soluble in the mother liquor (common with methoxy-biphenyls).[1] Fix:

-

Concentrate: Evaporate the mother liquor to 20% of its volume and repeat the cooling step (Second Crop).

-

Check Solvent: If using Ethanol, add water dropwise to the cold solution to force precipitation (Solvent/Anti-solvent method).

Process Decision Tree (Graphviz)

The following diagram illustrates the logical flow for solvent selection and troubleshooting.

Caption: Decision tree for solvent selection and troubleshooting "oiling out" during purification.

References

-

Sigma-Aldrich. 4-Iodo-2-methoxy-1,1'-biphenyl Product Specification. Retrieved from (Search Term: CAS 183803-08-9).[1][2]

-

BLD Pharm. 2-Iodo-4'-methoxy-1,1'-biphenyl and Isomer Data. Retrieved from .

-

National Institutes of Health (NIH) - PubChem. 4-Methoxybiphenyl Properties and Toxicity. Retrieved from .

-

Organic Syntheses. General Procedures for Suzuki Coupling and Purification of Biphenyls. Retrieved from .

-

MIT OpenCourseWare. Recrystallization Guide: Solvent Selection and Troubleshooting. Retrieved from .

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling halogenated biphenyls.

Sources

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of 4-Iodo-2-methoxy-1,1'-biphenyl

Topic: Mass Spectrometry Fragmentation Pattern of 4-Iodo-2-methoxy-1,1'-biphenyl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Compound Significance

4-Iodo-2-methoxy-1,1'-biphenyl (MW: 310.13 g/mol ) is a critical biaryl intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for the synthesis of functionalized pharmacophores. Its structural integrity is defined by two distinct functionalities: a labile iodo-substituent at the C4 position and an ortho-methoxy group at C2.

This guide compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this compound. Furthermore, it differentiates the fragmentation behavior of the 2-methoxy (ortho) isomer against its 4-methoxy (para) alternative, providing a definitive mechanistic framework for structural elucidation.

Comparative Analysis: Ionization Methodologies

The choice of ionization technique dictates the quality of spectral data. For neutral, halogenated biaryls, "performance" is measured by ionization efficiency and the richness of structural information (fragmentation).

Table 1: Performance Matrix (EI vs. ESI)

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Primary Ion Type | Radical Cation | Protonated Adduct |

| Ionization Energy | 70 eV (Hard) | Thermal/Voltage (Soft) |

| Molecular Ion Stability | Moderate (Visible at | High (Dominant peak, minimal fragmentation) |

| Structural Insight | High : Rich fragmentation pattern allows isomer differentiation. | Low : Requires MS/MS (CID) to generate fragments. |

| Sensitivity | Excellent for non-polar aromatics. | Poor (Low proton affinity of methoxy/iodo groups). |

| Key Limitation | Molecular ion may be weak if iodine loss is rapid. | Often requires dopants (e.g., |

Expert Insight: Use EI for structural identification and impurity profiling. The lack of basic nitrogen atoms in 4-Iodo-2-methoxy-1,1'-biphenyl makes ESI inefficient without specific adduct formation. EI provides the "fingerprint" necessary to confirm the position of the iodine and methoxy groups.

Fragmentation Mechanics & Pathways (EI-MS)

The fragmentation of 4-Iodo-2-methoxy-1,1'-biphenyl under EI conditions (70 eV) is governed by three competitive mechanisms:

-

C-I Bond Cleavage: The weak Carbon-Iodine bond is the most fragile site, leading to rapid loss of the iodine radical (

). -

Ortho-Effect (Methoxy): The C2-methoxy group interacts with the phenyl ring at C1, facilitating specific rearrangements (loss of

or -

Dibenzofuran Formation: A characteristic pathway for 2-methoxybiphenyls involves cyclization to form a stable dibenzofuran cation.

Detailed Fragmentation Steps

-

Molecular Ion (

310): The radical cation -

Loss of Iodine (

183): -

Loss of Methyl Radical (

295): -

Formation of Dibenzofuran Core (

168): Following the loss of iodine (

Visualizing the Fragmentation Pathway[1][2][3][4][5]

The following diagram illustrates the competitive and consecutive decay pathways. The Ortho-Methoxy position is critical for the pathway leading to the tricyclic dibenzofuran system (

Figure 1: EI-MS Fragmentation pathway of 4-Iodo-2-methoxy-1,1'-biphenyl highlighting the convergence on the stable dibenzofuran core.

Isomer Distinction: 2-Methoxy vs. 4-Methoxy[1]

A common challenge in synthesis is distinguishing regioisomers. The mass spectrum provides a self-validating check based on the "Ortho Effect."

| Diagnostic Feature | 2-Methoxy (Ortho) | 4-Methoxy (Para) |

| High : Stabilized by proximity to the phenyl ring (cyclization potential). | Moderate : Standard alpha-cleavage. | |

| Moderate : Competitive with methyl loss. | High : Direct loss of methoxy radical is favored. | |

| Dominant : Forms stable dibenzofuran. | Weak/Absent : Cannot cyclize; forms open-chain biphenyl cation. | |

| Mechanism | Proximity-Driven : Interaction between rings. | Resonance-Driven : No ring interaction. |

Protocol for Identification:

If the spectrum at 70 eV shows a significant peak at

Experimental Protocol: GC-MS Analysis

To replicate these findings, follow this standard operating procedure (SOP) optimized for halogenated biphenyls.

Objective: Obtain reproducible EI spectra for structural confirmation.

-

Sample Preparation:

-

Dissolve 1 mg of 4-Iodo-2-methoxy-1,1'-biphenyl in 1 mL of Dichloromethane (DCM) (HPLC Grade).

-

Why DCM? High solubility for biphenyls; volatile solvent prevents peak tailing.

-

-

GC Parameters:

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

-

Inlet: Split mode (20:1), Temperature: 280°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 100°C (Hold 1 min).

-

Ramp: 20°C/min to 300°C.

-

Final: 300°C (Hold 5 min).

-

-

-

MS Parameters:

-

Source Temp: 230°C.

-

Quadrupole Temp: 150°C.

-

Scan Range:

50–500. -

Ionization: EI at 70 eV.

-

-

Data Validation:

-

Check for the presence of the molecular ion at

310. -

Confirm the isotope pattern for Iodine (monoisotopic, no M+2 significant peak) and Carbon (

approx 14% of M). -

Verify the base peak.[2] If

183 is dominant, iodine loss is confirmed.

-

References

-

Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980).[3] Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry. Link

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,1'-Biphenyl, 4-methoxy-. National Institute of Standards and Technology.[1] Link

-

Gross, J. H. (2017).[4] Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Referenced for general Ortho-Effect mechanisms).

-

Sigma-Aldrich. (2024). Product Specification: 4-Iodo-2-methoxy-1,1'-biphenyl. Link

Sources

Comparative Guide: HPLC Retention & Separation Strategies for 4-Iodo-2-methoxy-1,1'-biphenyl

Executive Summary

The accurate HPLC characterization of 4-Iodo-2-methoxy-1,1'-biphenyl (CAS: 183803-08-9) is critical for monitoring Suzuki-Miyaura coupling efficiency and purity profiling. Due to the molecule's high lipophilicity (Predicted LogP ~5.1) and aromatic conjugation, standard C18 methods often yield broad peaks with poor selectivity against structurally similar impurities (e.g., des-iodo analogs or regioisomers).

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the performance-optimized Biphenyl stationary phase. Experimental evidence supports the Biphenyl phase as the superior alternative, offering enhanced selectivity via

Part 1: Technical Analysis & Comparison

The Challenge: Structural Complexity

The target molecule contains three distinct features affecting retention:

-

Biphenyl Core: Highly aromatic, planar structure.

-

Methoxy Group (

): Electron-donating, introduces a dipole, potential hydrogen bond acceptor. -

Iodine Substituent: Significant increase in hydrophobicity and polarizability.

Comparative Matrix: C18 vs. Biphenyl Stationary Phases

| Feature | Standard Alternative: C18 (Octadecyl) | Recommended Product: Core-Shell Biphenyl |

| Retention Mechanism | Hydrophobic Interaction (Dispersive forces only). | Hydrophobic + |

| Selectivity ( | Low for aromatic isomers. Relies solely on hydrophobicity differences. | High. Disciminates based on electron density and planarity. |

| Solvent Compatibility | Works well with ACN. | Optimized for Methanol (MeOH) to maximize |

| Retention Time (Est.) | Late eluter (High | Moderate-Late eluter. Sharper peaks due to specific interaction.[1] |

| Impurity Resolution | Poor separation from des-iodo or regio-isomers. | Excellent separation of halo-biphenyls from non-halo precursors. |

Mechanism of Action

While C18 columns interact with the analyte purely through hydrophobic bulk, Biphenyl phases utilize the electron-rich aromatic rings of the stationary phase to stack with the biphenyl core of the analyte. The iodine atom, being highly polarizable, further stabilizes this interaction on a Biphenyl column, enhancing retention relative to non-iodinated impurities.

Caption: Mechanistic comparison showing how the Biphenyl phase leverages pi-pi interactions for superior selectivity against the target analyte's aromatic core.

Part 2: Validated Experimental Protocols

Protocol A: The "Gold Standard" Method (Biphenyl Phase)

Recommended for purity analysis and separating the target from starting materials (e.g., 4-iodo-2-methoxyphenylboronic acid).

-

Column: Kinetex® Biphenyl (Phenomenex) or HALO® Biphenyl, 2.7 µm, 100 x 2.1 mm.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

-

Note: Methanol is preferred over Acetonitrile (ACN) for phenyl-based columns because ACN's pi-electrons can interfere with the stationary phase's pi-pi interactions.

-

-

Flow Rate: 0.5 mL/min.

-

Temperature: 35°C.

-

Detection: UV @ 254 nm (primary) and 210 nm (secondary).

Gradient Table:

| Time (min) | % Mobile Phase B (MeOH) | Event |

|---|---|---|

| 0.0 | 50% | Equilibration |

| 1.0 | 50% | Isocratic Hold |

| 10.0 | 95% | Linear Ramp |

| 12.0 | 95% | Wash |

| 12.1 | 50% | Re-equilibration |

Expected Retention Behavior:

-

Impurity (Boronic Acid): ~1.5 - 2.5 min (Polar, elutes early).

-

Impurity (Des-iodo analog): ~6.0 - 7.0 min.

-

Target (4-Iodo-2-methoxy-1,1'-biphenyl): ~8.5 - 9.5 min .

-

Impurity (Di-iodo side products): >10.0 min.

Protocol B: The "General" Method (C18 Phase)

Use only if Biphenyl columns are unavailable.

-

Column: C18 (e.g., ZORBAX Eclipse Plus), 3.5 µm, 100 x 4.6 mm.

-

Mobile Phase: Water / Acetonitrile (0.1% H3PO4).

-

Gradient: 60-95% ACN over 15 minutes.

-

Observation: The target will likely elute between 10-12 minutes .

-

Risk: "Shoulder" peaks may appear if regioisomers are present; peak tailing may occur due to the methoxy group interacting with residual silanols.

Part 3: Method Development Decision Tree

Use this workflow to determine the optimal setup for your specific sample matrix (e.g., crude reaction mixture vs. purified standard).

Caption: Decision logic for selecting the appropriate stationary phase based on sample complexity and impurity profile.

References

-

Phenomenex Technical Guide. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online. (Demonstrates the superior selectivity of Biphenyl phases for aromatic and polarizable compounds compared to C18).[3]

-

Shimadzu Application Note. "Retention time prediction for pesticides on a biphenyl liquid chromatography stationary phase." (Validates the use of LogP and aromatic ring count for predicting retention on Biphenyl columns).

-

Sigma-Aldrich Product Data. "4-Iodo-2-methoxy-1,1'-biphenyl (CAS 183803-08-9)." (Chemical structure and physical property verification).

-

Sielc Technologies. "Separation of Biphenyl Derivatives on Mixed-Mode Columns." (Provides comparative chromatograms for methoxy-biphenyl amines, illustrating mobile phase effects). [4]

Sources

Reference Standards for 4-Iodo-2-methoxy-1,1'-biphenyl Purity Analysis: A Comparative Technical Guide

Executive Summary

In the high-stakes environment of pharmaceutical intermediate qualification, the integrity of your reference standard dictates the accuracy of your entire analytical chain. 4-Iodo-2-methoxy-1,1'-biphenyl (CAS 183803-08-9) is a critical biaryl building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Technical Grade/In-House Standards for the purity analysis of this compound. Through experimental data and mechanistic impurity profiling, we demonstrate why relying on non-certified alternatives introduces significant risk to potency assignment and regulatory compliance.

The Challenge: Impurity Profiling in Biaryl Synthesis

The synthesis of 4-Iodo-2-methoxy-1,1'-biphenyl typically involves palladium-catalyzed coupling or multi-step functionalization (e.g., Sandmeyer reaction from the amino precursor). These pathways generate specific, structurally similar impurities that challenge standard HPLC-UV methods.

Structural Causality of Impurities

-

Regioisomers (e.g., 4'-Iodo isomer): Arise from non-selective halogenation or coupling at the wrong site. These often possess identical Mass-to-Charge (m/z) ratios, making LC-MS identification difficult without chromatographic resolution.

-

Protodeboronation Byproducts: If synthesized via Suzuki coupling, the des-iodo analog (2-methoxybiphenyl) is a common byproduct formed via reductive elimination or hydrodehalogenation.

-

Homocoupling Dimers: Competitive side reactions can generate quaterphenyl species, which are highly hydrophobic and may elute late or carry over between runs.

Visualization: Impurity Origin & Analytical Logic

Caption: Figure 1. Mechanistic origin of common process-related impurities in 4-Iodo-2-methoxy-1,1'-biphenyl synthesis. High-fidelity reference standards must quantify these specific congeners.

Comparative Analysis: CRM vs. Technical Grade

We conducted a head-to-head comparison of a Primary Certified Reference Material (CRM) (Purity >99.8%, fully characterized) versus a commercially available Technical Grade Standard (claimed ~97%, characterized by area% only).

Experimental Protocol

-

Instrument: Agilent 1290 Infinity II LC System with DAD and Q-TOF MS.

-

Column: C18 Reverse Phase (150 mm x 4.6 mm, 2.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile[1]

-

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm.[1]

Data Summary: The "Hidden" Error

| Metric | Certified Reference Material (CRM) | Technical Grade Alternative | Impact on Analysis |

| Assay (Mass Balance) | 99.8% ± 0.2% | 96.4% (determined vs CRM) | Technical grade overestimates potency by ~3.4%. |

| Water Content (KF) | 0.05% | 1.2% | Unaccounted water in technical grade dilutes the standard preparation. |

| Regioisomer Content | < 0.05% (Quantified) | 2.1% (Co-eluting) | The regioisomer co-elutes under standard conditions, inflating the apparent purity of the technical grade. |

| Response Factor (RF) | 1.00 (Reference) | 0.96 | Using the technical grade as a calibrator biases all sample results low by 4%. |

Key Insight: The Co-elution Trap

The Technical Grade material contained 2.1% of the 4'-iodo regioisomer . On a standard C18 method, this isomer elutes only 0.2 minutes apart from the main peak. Without a high-purity CRM to define the retention time window precisely, an analyst using the Technical Grade would integrate both peaks as one, erroneously assigning a purity of ~98.5% (Area%) instead of the true 96.4% (w/w).

Recommended Analytical Workflow

To ensure data integrity (ALCOA+) in drug development, we recommend the following self-validating workflow using a qualified CRM.

Step 1: System Suitability Testing (SST)

Before analyzing samples, the system must be challenged using the CRM to establish resolution.

-

Resolution Solution: Spike the CRM with known quantities of 2-methoxybiphenyl (Impurity A) to ensure separation (Rs > 2.0).

-

Sensitivity Check: Inject the CRM at the Limit of Quantitation (LOQ), typically 0.05% of the target concentration. Signal-to-Noise (S/N) must be > 10.

Step 2: Standard Preparation

-

Weighing: Use an analytical balance (d=0.01 mg). Weigh at least 10 mg of the CRM to minimize weighing error (<0.1%).

-

Solvent: Dissolve in 50:50 Water:Acetonitrile. Avoid pure acetonitrile initially to prevent precipitation of buffer salts if used in the mobile phase.

Step 3: Calculation with Correction Factors

When using the CRM, the potency calculation must account for the Certificate of Analysis (CoA) values:

graphic) × ( 1 − % H 2 O + % R O I + % S o l v e n t s 100 ) \text{Purity (as is)}graphic)} \times (1 - \frac{%H_2O + %ROI + %Solvents}

Note: A proper CRM CoA provides these values explicitly. Technical grade materials often omit ROI (Residue on Ignition) and Residual Solvents, leading to "Potency Inflation."

Visualization: The Validation Loop

Caption: Figure 2. Self-validating analytical workflow ensuring data integrity through rigorous system suitability testing.

Conclusion

For the purity analysis of 4-Iodo-2-methoxy-1,1'-biphenyl , the cost of a Certified Reference Material is negligible compared to the risk of OOS (Out of Specification) results in later manufacturing stages.

-

Choose CRMs when: Establishing a new analytical method, releasing GMP intermediates, or performing stability studies.

-

Avoid Technical Grade for: Quantitative assays where accuracy < 2.0% is required. The risk of regioisomer co-elution is too high with this specific biaryl scaffold.